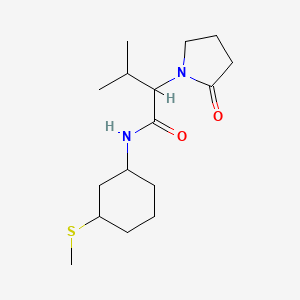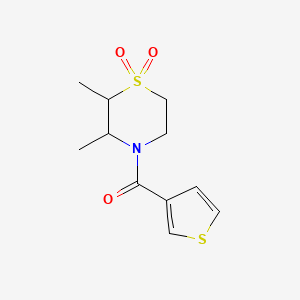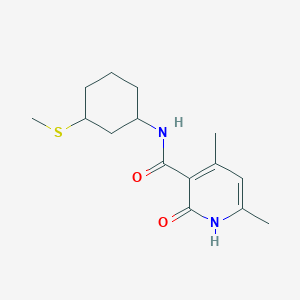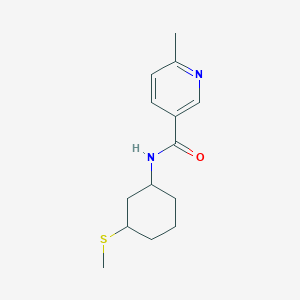
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide involves the blocking of this compound ion channel. This compound ion channel is a non-selective cation channel that is activated by various irritants and inflammatory mediators. The activation of this channel leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound blocks the activity of this channel by binding to a specific site on the channel protein, thereby preventing its activation by irritants and inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce the activity of this compound ion channel in various in vitro and in vivo models. This compound has been found to be effective in reducing pain and inflammation in various animal models of neuropathic pain, inflammatory pain, and asthma. It has also been shown to affect other physiological processes such as thermoregulation and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide in lab experiments has several advantages. It is a potent and selective antagonist of this compound ion channel, which allows for specific targeting of this channel in various experiments. This compound has been extensively studied and has been found to be effective in various in vitro and in vivo models. However, there are also some limitations to the use of this compound. It has been found to have some off-target effects, which may affect the interpretation of the results. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide in scientific research. One direction is to further study the role of this compound ion channel in various pathological conditions and to develop new therapies based on the blocking of this channel. Another direction is to develop new compounds that are more potent and selective than this compound. This will allow for more specific targeting of this compound ion channel and may lead to the development of new therapies with fewer off-target effects. Finally, there is a need to study the long-term effects of blocking this compound ion channel and to determine whether this approach is safe for human use.
Synthesemethoden
The synthesis of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide has been reported in various research papers. One of the methods involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyclohexylamine to obtain the final compound. Another method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylthiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The resulting product is then treated with cyclohexylamine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of this compound ion channel in pain and inflammation. It has been found to be a potent and selective antagonist of this compound ion channel and has been used to block the activity of this channel in various in vitro and in vivo models. This compound has been used to study the involvement of this compound ion channel in various pathological conditions such as neuropathic pain, inflammatory pain, and asthma. It has also been used to study the effects of this compound ion channel on other physiological processes such as thermoregulation and cardiovascular function.
Eigenschaften
IUPAC Name |
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-7-11(9-15-10)14(17)16-12-4-3-5-13(8-12)18-2/h6-7,9,12-13H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMKOXGWCJNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
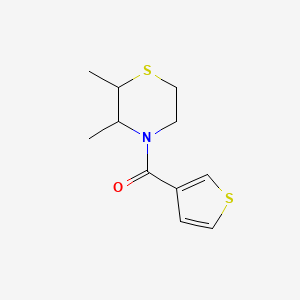
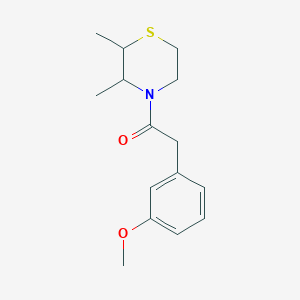
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)
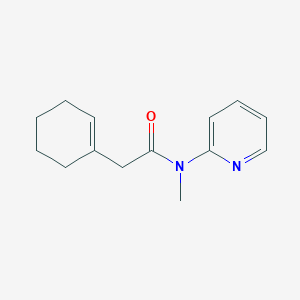
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)



